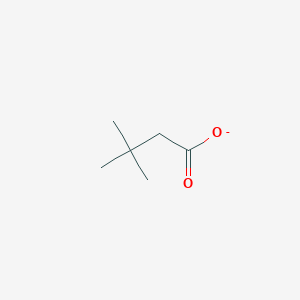

3,3-Dimethylbutanoate

Description

Propriétés

Formule moléculaire |

C6H11O2- |

|---|---|

Poids moléculaire |

115.15 g/mol |

Nom IUPAC |

3,3-dimethylbutanoate |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)/p-1 |

Clé InChI |

MLMQPDHYNJCQAO-UHFFFAOYSA-M |

SMILES canonique |

CC(C)(C)CC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Characteristics of 3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, physical, and biological properties of 3,3-dimethylbutanoate, also known as 3,3-dimethylbutyrate. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known biological pathways.

Core Structural and Physicochemical Properties

This compound is the conjugate base of 3,3-dimethylbutanoic acid, a branched-chain carboxylic acid.[1] It is characterized by a four-carbon backbone with two methyl groups attached to the third carbon.[1] This t-butyl group significantly influences its physical and chemical properties. At room temperature, 3,3-dimethylbutanoic acid is a colorless to pale yellow liquid with a distinct, pungent odor.[1][2][3]

Identifiers and Structural Information

A summary of the key identifiers and structural representations for 3,3-dimethylbutanoic acid is provided below.

| Identifier | Value |

| IUPAC Name | 3,3-dimethylbutanoic acid[4] |

| Synonyms | tert-Butylacetic acid, 3,3-Dimethylbutyric acid[1][4] |

| CAS Number | 1070-83-3[1] |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [4][5] |

| Canonical SMILES | CC(C)(C)CC(=O)O[4][6] |

| InChI | InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)[4][5][6] |

| InChIKey | MLMQPDHYNJCQAO-UHFFFAOYSA-N[4][5][6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of 3,3-dimethylbutanoic acid. The values represent a consensus from multiple sources, with ranges indicating slight variations in reported experimental data.

| Property | Value |

| Melting Point | -11 to 6.5 °C[5][6][7][8] |

| Boiling Point | 185-190 °C (at 760 Torr)[5][9][10]; 94-94.5 °C (at 22 Torr)[6] |

| Density | 0.912 g/mL (at 25 °C)[5][10][11] |

| Water Solubility | 19 g/L[10][11][12] |

| Appearance | Clear, colorless to light yellow liquid[7][13] |

| Odor | Pungent, sharp, unpleasant[2][3] |

Spectroscopic Characteristics

¹H NMR Spectroscopy

In ¹H NMR spectra, the acidic proton of the carboxyl group (-COOH) in 3,3-dimethylbutanoic acid is highly deshielded and typically appears as a singlet far downfield, around 11.8-12.0 ppm.[4][14] The protons of the methylene (B1212753) group (α-protons) adjacent to the carboxyl group absorb at approximately 2.24 ppm, while the nine equivalent protons of the t-butyl group (β-protons) produce a strong singlet signal further upfield at about 1.06 ppm.[14] The chemical shift of the acidic proton is dependent on solvent and concentration.[4] Exchanging this proton with deuterium (B1214612) by adding D₂O will cause its signal to disappear, a characteristic test for carboxylic acids.[4]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxyl group is highly deshielded, absorbing in the range of 165-185 ppm.[4] The α-carbon typically appears at 20-40 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-dimethylbutanoic acid displays characteristic absorption bands for a carboxylic acid. A very broad peak is observed in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl group.[15] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is prominent around 1710 cm⁻¹.[15][16] A peak for the C-O stretch is also visible at approximately 1300 cm⁻¹.[15]

Biological Activity and Signaling Pathways

Recent research has identified this compound (referred to as DMBut) as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[2][11][17] Studies have demonstrated that DMBut possesses significant immunomodulatory properties. Specifically, it has been shown to ameliorate collagen-induced arthritis (CIA) in murine models, a condition that shares pathological similarities with human rheumatoid arthritis.[11][16]

The protective effect of DMBut appears to be mediated through the modulation of pro-inflammatory cytokine secretion from macrophages.[11][16] In vivo studies showed that treatment with DMBut significantly reduced disease severity and the levels of pro-inflammatory cytokines.[11][16] This suggests a direct immunomodulatory effect rather than an indirect action via inhibition of microbial enzymes like TMA lyase.[2][11] While the precise intracellular signaling cascade is still under investigation, the data points towards the regulation of key inflammatory pathways within macrophages, such as the NF-κB and MAPK signaling pathways, which are critical for the production of cytokines like TNF-α, IL-1β, and IL-6.[8][18]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. The role of immunomodulatory metabolites in shaping the inflammatory response of macrophages [bmbreports.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Wolff-Kishner Reduction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3,3-dimethylbutanoic acid from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for the production of 3,3-dimethylbutanoic acid, a valuable building block in pharmaceutical and chemical research, starting from pivalic acid. The core of this transformation lies in a one-carbon homologation strategy, predominantly achieved through the Arndt-Eistert synthesis. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the reaction pathway and experimental workflow.

Introduction

The synthesis of 3,3-dimethylbutanoic acid from pivalic acid requires the addition of a single methylene (B1212753) (-CH₂) group, a process known as homologation. The most established and versatile method for this transformation is the Arndt-Eistert synthesis.[1][2] This multi-step procedure involves the conversion of the starting carboxylic acid into an acid chloride, followed by the formation of a diazoketone, which then undergoes a Wolff rearrangement to yield a ketene.[3][4] The subsequent trapping of this reactive intermediate with water affords the desired homologous carboxylic acid.[2][5]

Due to the sterically hindered nature of the pivaloyl group, special consideration must be given to the reaction conditions to ensure optimal yields. This guide will provide detailed methodologies for each step of this synthetic sequence.

Overall Synthetic Pathway

The conversion of pivalic acid to 3,3-dimethylbutanoic acid via the Arndt-Eistert synthesis can be depicted as a three-stage process. The logical flow of this synthesis is outlined below.

References

The Microbial Biosynthesis of 3,3-Dimethylbutanoate: A Prospective Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylbutanoate, also known as 3,3-dimethylbutyric acid or tert-butylacetic acid, is a branched-chain carboxylic acid with potential applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] While chemical synthesis routes for this compound are established, there is a growing interest in developing sustainable and stereospecific biological production methods. This technical guide addresses the current state of knowledge regarding the biosynthesis of this compound in microorganisms.

A thorough review of the scientific literature indicates that a natural, dedicated biosynthetic pathway for this compound has not been characterized in any microorganism to date. Microbial metabolic pathways are known for the production of structurally related branched-chain fatty acids, such as 3-methylbutanoic acid, which is derived from the metabolism of the amino acid leucine.[3] However, the specific gem-dimethyl substitution pattern at the C3 position of this compound suggests that its biosynthesis would require a distinct set of enzymatic reactions.

This document, therefore, proposes a hypothetical biosynthetic pathway for this compound, constructed from known enzymatic reactions and principles of metabolic engineering. This proposed pathway is intended to serve as a foundational blueprint for researchers aiming to engineer microorganisms for the production of this valuable chemical. Furthermore, this guide provides a general experimental workflow for the implementation and validation of such a synthetic pathway.

A Proposed Hypothetical Biosynthetic Pathway for this compound

The proposed pathway for the biosynthesis of this compound initiates from the central metabolite, acetyl-CoA. The pathway is designed to construct the characteristic tert-butyl group of the target molecule through a series of enzymatic steps analogous to those found in isoprenoid and branched-chain fatty acid biosynthesis.

The key steps in the proposed pathway are as follows:

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetoacetyl-CoA thiolase .

-

Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is carried out by HMG-CoA synthase .

-

Reductive Deacylation to 3-Methylcrotonyl-CoA: HMG-CoA is then converted to 3-methylcrotonyl-CoA. This is a key branching point from the common mevalonate (B85504) pathway and would likely require a specialized reductase and dehydratase activity, potentially from an HMG-CoA reductase followed by a dehydratase .

-

Carboxylation to 3,3-Dimethylglutaconyl-CoA: 3-Methylcrotonyl-CoA is carboxylated to yield 3,3-dimethylglutaconyl-CoA. This reaction is catalyzed by a carboxylase , similar to methylcrotonyl-CoA carboxylase.

-

Decarboxylation and Reduction to 3,3-Dimethylbutyryl-CoA: The 3,3-dimethylglutaconyl-CoA is then decarboxylated and reduced to form 3,3-dimethylbutyryl-CoA. This could be achieved by a decarboxylase followed by a reductase .

-

Thioester Hydrolysis to this compound: The final step is the hydrolysis of the thioester bond of 3,3-dimethylbutyryl-CoA to release the free fatty acid, this compound. This is catalyzed by a thioesterase .

Below is a DOT language script for the visualization of this proposed pathway.

Potential Enzymes for the Hypothetical Pathway

The successful implementation of the proposed pathway relies on the selection of suitable enzymes for each catalytic step. The following table summarizes potential enzyme candidates from various microorganisms that could be explored for their activity towards the intermediates of the this compound pathway.

| Step | Enzyme Class | Potential Source Organisms | Known Substrates |

| 1 | Acetoacetyl-CoA thiolase | Escherichia coli, Saccharomyces cerevisiae | Acetyl-CoA |

| 2 | HMG-CoA synthase | Saccharomyces cerevisiae, Staphylococcus aureus | Acetoacetyl-CoA, Acetyl-CoA |

| 3 | HMG-CoA reductase & Dehydratase | Saccharomyces cerevisiae, Pseudomonas mevalonii | HMG-CoA |

| 4 | Carboxylase | Pseudomonas aeruginosa, Rhodobacter sphaeroides | Methylcrotonyl-CoA |

| 5 | Decarboxylase & Reductase | Novel or engineered enzymes may be required | 3,3-Dimethylglutaconyl-CoA |

| 6 | Thioesterase | Escherichia coli, Bacillus subtilis | Acyl-CoAs |

Experimental Workflow for Pathway Implementation and Validation

The following section outlines a general experimental workflow for the heterologous expression and validation of the proposed biosynthetic pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Gene Synthesis and Plasmid Construction

The genes encoding the selected enzymes will be codon-optimized for the chosen host organism and synthesized commercially. These genes will then be cloned into suitable expression vectors under the control of inducible promoters to allow for controlled expression.

Host Strain Engineering

The expression plasmids will be transformed into the selected host strain. It may be necessary to introduce genomic modifications to the host, such as the deletion of competing pathways, to enhance the flux towards this compound production.

Cultivation and Induction

The engineered microbial strains will be cultivated in a suitable growth medium. Once the culture reaches an appropriate cell density, the expression of the pathway enzymes will be induced by the addition of a specific inducer molecule (e.g., IPTG for lac-based promoters).

Metabolite Extraction and Analysis

After a designated production period, the culture broth will be harvested. The cells will be separated from the supernatant, and metabolites will be extracted from both fractions. The presence and quantity of this compound and its intermediates will be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Pathway Optimization

Based on the initial production titers and the accumulation of any pathway intermediates, the pathway will be optimized. This may involve balancing enzyme expression levels, protein engineering to improve enzyme kinetics, or further metabolic engineering of the host strain.

Below is a DOT language script visualizing the experimental workflow.

Conclusion

While a natural microbial biosynthetic pathway for this compound has not been identified, the principles of synthetic biology and metabolic engineering offer a promising avenue for its de novo production in microorganisms. The hypothetical pathway and experimental workflow presented in this guide provide a strategic framework for future research in this area. The successful engineering of a microbial strain for this compound production would represent a significant advancement in the sustainable synthesis of valuable chemicals and would be of considerable interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3,3-Dimethylbutanoate and Related Volatile Esters in Plants

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of ethyl 3,3-dimethylbutanoate and structurally related branched-chain ethyl esters in the plant kingdom. Due to a scarcity of documented evidence for the natural occurrence of ethyl this compound in plant species within the reviewed scientific literature, this guide focuses on providing context through data on analogous compounds, detailed analytical methodologies relevant for its detection, and a putative biosynthetic pathway.

Quantitative Data on Structurally Related Ethyl Esters in Plants

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration (µg/kg) | Reference |

| Malus domestica | Fuji | Fruit | Ethyl 2-methylbutanoate | 67.1 | [1] |

| Malus domestica | Golden Delicious | Fruit | Ethyl 2-methylbutanoate | Not specified | [2] |

| Malus domestica | Starking | Fruit | Ethyl 2-methylbutanoate | Not specified | [3] |

| Malus domestica | Golden Reinders | Fruit | Ethyl 2-methylbutanoate | Not specified | [3] |

| Malus domestica | Braeburn | Fruit | Ethyl 2-methylbutanoate | Not specified | [3] |

| Ananas comosus | Cayenne | Pulp | Ethyl 2-methylbutanoate | Not specified | [4] |

| Ananas comosus | Cayenne | Core | Ethyl 2-methylbutanoate | Not specified | [4] |

Experimental Protocols for the Analysis of Volatile Ethyl Esters

The following is a detailed, representative methodology for the extraction, identification, and quantification of volatile ethyl esters from plant tissues, such as fruits. This protocol is based on commonly employed techniques in the analysis of plant volatiles and is applicable for the target analysis of ethyl this compound.

Objective: To identify and quantify ethyl this compound and other volatile esters in a plant sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., fruit pulp, leaves)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., ethyl 3-methyl-2-butenoate-d6 or other suitable deuterated ester)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight (e.g., 2-5 g) of the fresh plant tissue. This can be done by grinding in liquid nitrogen to a fine powder.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a precise volume of the internal standard solution to allow for accurate quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial immediately.

-

Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 40°C for 5 min, ramp to 170°C at 8°C/min, hold for 10 min, then ramp to 240°C at 8°C/min and hold for 5 min.[5]

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 35-550

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify the target analyte (ethyl this compound) by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

-

Mandatory Visualizations

Caption: Experimental workflow for the analysis of volatile ethyl esters in plants.

The direct biosynthetic pathway for ethyl this compound has not been elucidated in plants. However, a plausible pathway can be hypothesized based on the known biosynthesis of branched-chain amino acids and subsequent ester formation. The pathway likely originates from the catabolism of a precursor amino acid, leading to the formation of 3,3-dimethylbutanoic acid, which is then esterified.

Caption: A hypothetical biosynthetic pathway for ethyl this compound in plants.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents [patents.google.com]

- 4. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3,3-dimethylbutanoate (CAS No. 10250-48-3), an organic ester with applications in organic synthesis. This document collates available data on its physical characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for its synthesis and hydrolysis are also presented, alongside a generalized workflow for its characterization. The information herein is intended to serve as a valuable resource for professionals in research and development.

Introduction

Methyl this compound, also known as methyl tert-butylacetate, is a carboxylic ester with the molecular formula C₇H₁₄O₂.[1] Its structure features a t-butyl group attached to the acyl moiety, which imparts specific steric and electronic properties that influence its reactivity and physical behavior. This guide aims to consolidate the known physical and chemical data of this compound, providing a foundational resource for its use in laboratory and industrial settings.

Physical Properties

A summary of the key physical properties of methyl this compound is presented in Table 1. While some experimental values are available, others are predicted or derived from data on isomeric compounds.

Table 1: Physical Properties of Methyl this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 10250-48-3 | [1][2] |

| IUPAC Name | methyl this compound | [1] |

| Boiling Point | Data not available for standard pressure. Boiling temperature as a function of pressure is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the boiling point is 116 °C.[4] | |

| Density | Data not available at a standard temperature. Density as a function of temperature is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the density is 0.881 g/mL.[4] | |

| Refractive Index | Data not available at a standard temperature. Refractive index as a function of wavelength and temperature is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the refractive index is 1.393.[4] | |

| Solubility | Expected to be soluble in common organic solvents like ethanol (B145695) and ether, with limited solubility in water.[5] | |

| Kovats Retention Index | 804 (standard non-polar column) | [1] |

Spectral Data

The structural elucidation of methyl this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted spectral data is available, though experimental spectra for the pure compound are not readily found in the provided search results.[6]

-

¹³C NMR: The presence of ¹³C NMR data is indicated in PubChem, sourced from SpectraBase.[1] Predicted spectra are also available.[7]

Mass Spectrometry (MS)

GC-MS data for methyl this compound is available through the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is a key identifier for this compound. The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. For methyl this compound, significant fragments would be expected at m/z 57 (the t-butyl cation, [C(CH₃)₃]⁺) and m/z 74 (from McLafferty rearrangement, [CH₂=C(OH)OCH₃]⁺).[1]

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for methyl this compound.[1] Key characteristic peaks for an ester include a strong C=O stretching vibration typically in the range of 1735-1750 cm⁻¹ and C-O stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).[8]

Chemical Properties and Reactivity

Methyl this compound undergoes chemical reactions typical of esters.

Hydrolysis

Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under either acidic or basic conditions. The hydrolysis of methyl this compound yields 3,3-dimethylbutanoic acid and methanol (B129727).[9]

Other Reactions

As an ester, it can undergo transesterification in the presence of an alcohol and a catalyst, and reduction to form the corresponding alcohol, 3,3-dimethylbutan-1-ol.

Experimental Protocols

Synthesis of Methyl this compound (Generalized Fischer Esterification)

This protocol is a generalized procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for methyl this compound.[9][10]

Materials:

-

3,3-dimethylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethylbutanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

Hydrolysis of Methyl this compound (Generalized Procedure)

This is a general protocol for the base-catalyzed hydrolysis of an ester.[11][12][13]

Materials:

-

Methyl this compound

-

Sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 2 M)

-

Methanol or ethanol (as a co-solvent)

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether or other organic extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine methyl this compound with a solution of sodium hydroxide in a mixture of water and methanol.

-

Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

-

Acidify the aqueous solution to a low pH (e.g., pH 2) with hydrochloric acid.

-

Extract the resulting carboxylic acid (3,3-dimethylbutanoic acid) with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Mandatory Visualizations

References

- 1. Methyl 3,3-dimethylbutyrate | C7H14O2 | CID 66298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. spectrabase.com [spectrabase.com]

- 4. methyl 3-methylbutanoate [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Buy Methyl 2,3-dimethylbutanoate (EVT-2713633) | 30540-29-5 [evitachem.com]

- 10. Buy Methyl 2-hydroxy-3,3-dimethylbutanoate | 121129-31-5 [smolecule.com]

- 11. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]

- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Spectroscopic Data of 3,3-Dimethylbutanoate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a series of 3,3-dimethylbutanoate esters. The information is intended to aid researchers and professionals in the fields of chemistry and drug development in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, and propyl this compound. This data is crucial for the structural elucidation and purity assessment of these esters.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | δ (ppm) - t-butyl (9H, s) | δ (ppm) - CH₂ (2H, s) | δ (ppm) - O-Alkyl Group |

| Methyl this compound | 1.03 | 2.22 | 3.66 (3H, s, -OCH₃) |

| Ethyl this compound | 1.03 | 2.20 | 4.12 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.25 (3H, t, J=7.1 Hz, -OCH₂CH₃)[1] |

| Propyl this compound | 1.02 | 2.19 | 4.01 (2H, t, J=6.7 Hz, -OCH₂CH₂CH₃), 1.65 (2H, sextet, J=7.1 Hz, -OCH₂CH₂CH₃), 0.93 (3H, t, J=7.4 Hz, -OCH₂CH₂CH₃)[2] |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | δ (ppm) - C(CH₃)₃ | δ (ppm) - C(CH₃)₃ | δ (ppm) - CH₂ | δ (ppm) - C=O | δ (ppm) - O-Alkyl Group |

| Methyl this compound | 30.7 | 29.3 | 49.3 | 173.1 | 51.2 (-OCH₃) |

| Ethyl this compound | 30.8 | 29.3 | 49.5 | 172.6 | 60.1 (-OCH₂), 14.3 (-CH₃)[1] |

| Propyl this compound | 30.8 | 29.3 | 49.5 | 172.7 | 65.8 (-OCH₂), 22.1 (-CH₂), 10.5 (-CH₃)[2] |

Table 3: IR Spectroscopic Data (Neat/Liquid Film)

| Compound | ν (cm⁻¹) - C-H stretch | ν (cm⁻¹) - C=O stretch | ν (cm⁻¹) - C-O stretch |

| Methyl this compound | ~2950-2870 | ~1740 | ~1170 |

| Ethyl this compound | ~2950-2870 | ~1735 | ~1170 |

| Propyl this compound | ~2950-2870 | ~1735 | ~1170[2] |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |

| Methyl this compound | 130 | 115 ([M-CH₃]⁺), 101 ([M-C₂H₅]⁺), 87 ([M-C₃H₇]⁺), 74 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak) |

| Ethyl this compound | 144 | 129 ([M-CH₃]⁺), 115 ([M-C₂H₅]⁺), 101 ([M-C₃H₇]⁺), 88 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak)[1] |

| Propyl this compound | 158 | 115 ([M-C₃H₇]⁺), 102 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the this compound ester (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75 or 100 MHz. A wider spectral width (e.g., 200-220 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the ester between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The ester sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. In the mass spectrometer, the molecules are ionized using electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Data Synergy

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques for the structural elucidation of this compound esters.

References

Enantioselective Synthesis of Chiral 3,3-Dimethylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 3,3-dimethylbutanoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and pharmacological profile of the final product. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this important chiral carboxylic acid, focusing on asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation of 3,3-Dimethyl-2-butenoic Acid

Asymmetric hydrogenation of a prochiral precursor represents a direct and atom-economical approach to chiral 3,3-dimethylbutanoic acid. This method involves the use of a chiral transition metal catalyst to selectively add hydrogen across the double bond of 3,3-dimethyl-2-butenoic acid, yielding the desired enantiomer with high stereoselectivity. Ruthenium and Rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for the hydrogenation of unsaturated carboxylic acids.

While specific literature on the asymmetric hydrogenation of 3,3-dimethyl-2-butenoic acid is limited, the following protocol for a structurally similar β,β-disubstituted acrylic acid serves as an illustrative example of the methodology.

Experimental Protocol: Asymmetric Hydrogenation of a β,β-Disubstituted Acrylic Acid (Illustrative Example)

Materials:

-

β,β-disubstituted acrylic acid (e.g., tiglic acid) (1.0 equiv)

-

[Ru(p-cymene)I₂]₂ (0.005 equiv)

-

Chiral ligand (e.g., (R)-BINAP) (0.011 equiv)

-

Methanol (B129727) (solvent)

-

Hydrogen gas

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with the β,β-disubstituted acrylic acid, [Ru(p-cymene)I₂]₂, and the chiral ligand.

-

Anhydrous, degassed methanol is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reaction mixture is stirred under a specific hydrogen pressure (e.g., 10-50 atm) at a controlled temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours), monitored by TLC or HPLC.

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to isolate the chiral carboxylic acid.

-

The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Signaling Pathway for Asymmetric Hydrogenation

Caption: Catalytic cycle of asymmetric hydrogenation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. This technique utilizes the stereospecificity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus resolved. For 3,3-dimethylbutanoic acid, this is commonly achieved through the hydrolysis of a racemic ester derivative.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3,3-Dimethylbutanoate

Materials:

-

Racemic ethyl this compound (1.0 equiv)

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., hexane)

-

Sodium hydroxide (B78521) solution (for pH control)

Procedure:

-

A biphasic system is prepared in a temperature-controlled vessel with phosphate buffer and hexane.

-

Racemic ethyl this compound is added to the mixture.

-

Immobilized lipase is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The reaction progress is monitored by the consumption of a standardized sodium hydroxide solution to maintain a constant pH, which corresponds to the formation of the carboxylic acid.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

-

The enzyme is removed by filtration.

-

The aqueous and organic layers are separated. The aqueous layer is acidified and extracted to isolate the chiral 3,3-dimethylbutanoic acid.

-

The organic layer containing the unreacted chiral ethyl this compound is washed and concentrated. The ester can then be hydrolyzed to obtain the other enantiomer of the acid.

-

Enantiomeric excess of both the acid and the ester is determined by chiral HPLC or GC.

Experimental Workflow for Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine amides are highly effective auxiliaries for the synthesis of chiral carboxylic acids.

Evans Oxazolidinone Auxiliary

This method involves the acylation of a chiral oxazolidinone, followed by diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary.

Step 1: Acylation

-

To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine (B128534) (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[2]

-

Slowly add 3-methylbutanoyl chloride (1.2 equiv).

-

Stir the reaction at room temperature until completion, then quench and extract the acylated auxiliary.

Step 2: Diastereoselective Alkylation

-

Dissolve the acylated auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C.

-

Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to form the enolate.

-

Add an alkylating agent (e.g., methyl iodide) (1.5 equiv) and stir at -78 °C.

-

Quench the reaction and extract the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC.[3]

Step 3: Auxiliary Cleavage

-

Dissolve the purified alkylated product in a THF/water mixture at 0 °C.

-

Add hydrogen peroxide and lithium hydroxide.

-

Stir vigorously, then quench the reaction.

-

Separate the chiral auxiliary by extraction under basic conditions.

-

Acidify the aqueous layer and extract the chiral 3,3-dimethylbutanoic acid.[3]

Pseudoephedrine Amide Auxiliary

This method utilizes pseudoephedrine as a chiral auxiliary, which offers high diastereoselectivity and is readily available.[4]

Step 1: Amide Formation

-

React pseudoephedrine with 3-methylbutanoyl chloride in the presence of a base to form the corresponding amide.

Step 2: Diastereoselective Alkylation

-

Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF at -78 °C.

-

Add lithium diisopropylamide (LDA) (2.0 equiv) to form the enolate.

-

Add the alkylating agent (e.g., methyl iodide) and stir.

-

Quench the reaction and extract the product. Diastereoselectivities are typically high.[5]

Step 3: Auxiliary Cleavage

-

The alkylated amide can be hydrolyzed under acidic or basic conditions to release the chiral 3,3-dimethylbutanoic acid and recover the pseudoephedrine auxiliary.[4]

Logical Relationship in Chiral Auxiliary Synthesis

Caption: General logic of chiral auxiliary-based synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different enantioselective synthesis methods of chiral 3,3-dimethylbutanoic acid.

| Synthesis Method | Key Reagent/Catalyst | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Overall Yield | Reference |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complex | >95% e.e. (for similar substrates) | 80-95% (for similar substrates) | [6] |

| Enzymatic Kinetic Resolution | Immobilized Lipase (e.g., CALB) | >98% e.e. | ~45% (for each enantiomer) | [7] |

| Chiral Auxiliary (Evans) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95% d.e. (alkylation); >98% e.e. (final) | 60-80% | [2][8] |

| Chiral Auxiliary (Pseudoephedrine) | (+)- or (-)-Pseudoephedrine | 98:2 to ≥99:1 d.r. (alkylation) | 84-99% (alkylation step) | [5] |

Note: Data for asymmetric hydrogenation is based on representative examples of similar substrates due to the lack of specific data for 3,3-dimethyl-2-butenoic acid.

This guide provides a foundational understanding of the primary methods for the enantioselective synthesis of chiral 3,3-dimethylbutanoic acid. The choice of method will depend on factors such as substrate availability, desired enantiopurity, scalability, and cost. For industrial applications, asymmetric catalysis and enzymatic resolutions are often preferred for their efficiency and sustainability. Chiral auxiliary methods, while powerful and predictable, are often used in laboratory settings for their reliability and broad applicability.

References

- 1. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 8. chemistry.williams.edu [chemistry.williams.edu]

An In-depth Technical Guide to the Role of 3,3-Dimethylbutanoate in Cellular Metabolism

December 2025

Abstract

3,3-Dimethylbutanoate, a branched-chain fatty acid, has emerged as a biologically active metabolite with significant immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, primarily focusing on its formation, subsequent metabolic fate, and its influence on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling functions of short-chain fatty acid analogs. We will delve into its metabolic pathway, its inability to undergo beta-oxidation, and its potential mechanisms of action through the modulation of key inflammatory signaling cascades. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the analysis of this metabolite and its biological effects are provided.

Introduction

This compound, also known as 3,3-dimethylbutyrate or DMBut, is the carboxylate form of 3,3-dimethylbutanoic acid. It is structurally similar to the well-characterized short-chain fatty acid butyrate, with the key difference being the presence of two methyl groups on the third carbon, creating a quaternary carbon center. This structural feature has profound implications for its metabolism.

Primarily, this compound has been identified as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[1] DMB has been investigated for its potential therapeutic effects, including the amelioration of collagen-induced arthritis.[1][2][3] Initial hypotheses centered on DMB's ability to inhibit gut microbial trimethylamine (B31210) (TMA) lyase, an enzyme implicated in cardiovascular disease. However, subsequent research has revealed that the therapeutic benefits of DMB are likely mediated by its metabolites, this compound and 3,3-dimethylbutyrylcarnitine, through direct immunomodulatory actions.[1][2]

This guide will synthesize the available literature to provide a detailed account of the metabolic pathway of this compound, its likely inability to serve as a direct energy source via beta-oxidation, and its emerging role as a signaling molecule in immune cells.

Metabolic Pathway of this compound

The primary known metabolic pathway involving this compound in mammals is its formation from the precursor 3,3-dimethyl-1-butanol (DMB) and its subsequent conversion to an acylcarnitine conjugate.

Formation from 3,3-Dimethyl-1-butanol

Oral administration of DMB leads to its absorption and subsequent metabolism, likely in the liver.[1] The metabolic cascade is a two-step oxidative process:

-

Oxidation to 3,3-Dimethylbutanal: DMB is first oxidized to its corresponding aldehyde, 3,3-dimethylbutanal. This reaction is catalyzed by alcohol dehydrogenase 1 (ADH1).[1]

-

Oxidation to this compound: The intermediate, 3,3-dimethylbutanal, is rapidly oxidized to this compound.[1] The aldehyde is often undetectable in tissues, suggesting a high efficiency of this conversion, which is typical for the detoxification of reactive aldehydes.[1] While the specific enzyme has not been identified, this reaction is characteristic of the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[4][5][6][7]

Activation to 3,3-Dimethylbutyryl-CoA

Like other fatty acids, for this compound to become metabolically active for processes such as conjugation with carnitine, it must first be activated to its coenzyme A (CoA) thioester. This activation is a two-step process catalyzed by an acyl-CoA synthetase (ACS).[8][9] The specific ACS isozyme that acts on this compound has not been identified, but it is likely a member of the short- or medium-chain acyl-CoA synthetase family.

Conjugation to Carnitine

The activated 3,3-dimethylbutyryl-CoA is then conjugated with carnitine to form 3,3-dimethylbutyrylcarnitine (DMBC).[1] This reaction is catalyzed by a carnitine acyltransferase.[10][11][12] The formation of DMBC is significant as it facilitates the transport of the acyl group across mitochondrial membranes and also serves as a mechanism for buffering the intramitochondrial acyl-CoA pool.[11] The specific carnitine acyltransferase responsible for this conversion is likely carnitine acetyltransferase (CrAT), which is known to have broad specificity for short- and medium-chain branched acyl-CoAs.[10]

Diagram of the Metabolic Pathway of this compound

Caption: Metabolic conversion of DMB to DMBut and DMBC.

Potential Metabolic Fates of this compound

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for straight-chain fatty acids, involving a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[13][14][15][16][17][18][19] However, the structure of this compound, specifically the quaternary carbon at the C3 (beta) position, presents a significant steric hindrance. The key enzymes of beta-oxidation are not expected to accommodate this bulky dimethyl group. Therefore, it is highly improbable that this compound can be metabolized through the canonical beta-oxidation pathway to yield energy. This is analogous to other branched-chain fatty acids, such as pivalic acid (2,2-dimethylpropanoic acid), which are also not readily metabolized via beta-oxidation and can lead to carnitine depletion due to the formation of pivaloyl-carnitine.[1][20][21][22]

Logical Diagram of Beta-Oxidation Steric Hindrance

References

- 1. Biosynthesis and metabolic pathways of pivalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carnitine acyltransferases and their influence on CoA pools in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 14-3-3γ Induces Oncogenic Transformation by Stimulating MAP Kinase and PI3K Signaling | PLOS One [journals.plos.org]

- 14. jackwestin.com [jackwestin.com]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. adpcollege.ac.in [adpcollege.ac.in]

- 17. microbenotes.com [microbenotes.com]

- 18. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 19. D-β-Hydroxybutyrate rescues mitochondrial respiration and mitigates features of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pivalic acid, 75-98-9 [thegoodscentscompany.com]

Discovery of 3,3-Dimethylbutanoate as a Metabolite of 3,3-Dimethyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and metabolic pathway of 3,3-dimethylbutanoate (also known as 3,3-dimethyl-1-butyric acid or DMBut) as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB). Initially investigated for its potential to inhibit microbial trimethylamine (B31210) (TMA) production, DMB has been found to undergo oxidation in the host to form DMBut. This conversion is presumed to follow the classical two-step metabolic pathway for primary alcohols, involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This guide provides a comprehensive overview of the available data, detailed experimental protocols for the analysis of these compounds, and visualizations of the proposed metabolic pathway and experimental workflows.

Introduction

3,3-Dimethyl-1-butanol (DMB) is a structural analog of choline (B1196258) that has been studied for its potential to modulate the gut microbiome and its subsequent effects on host physiology.[1] While initial research focused on its ability to inhibit the microbial enzyme choline TMA lyase, thereby reducing the formation of the proatherogenic metabolite trimethylamine N-oxide (TMAO), recent studies have unveiled a host-mediated metabolic fate for DMB.[2] It has been discovered that DMB is metabolized in vivo to this compound (DMBut), a novel host-derived metabolite.[3][4] This finding has shifted the understanding of DMB's biological effects, suggesting that the parent compound and its metabolite may have direct immunomodulatory activities independent of TMAO modulation.[3][4]

This guide serves as a technical resource for researchers interested in the metabolism of DMB, providing the necessary details to design and execute experiments for the identification and quantification of DMB and its metabolite, DMBut.

The Metabolic Pathway: From Alcohol to Carboxylic Acid

The conversion of the primary alcohol, 3,3-dimethyl-1-butanol, to its corresponding carboxylic acid, this compound, is a classic example of alcohol metabolism in the host. This biotransformation is a two-step oxidation process catalyzed by ubiquitous enzymes.

Step 1: Oxidation to an Aldehyde

The initial step involves the oxidation of the primary alcohol, 3,3-dimethyl-1-butanol, to its corresponding aldehyde, 3,3-dimethylbutanal. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a class of zinc-containing metalloenzymes that utilize NAD+ as a cofactor.[5]

Step 2: Oxidation to a Carboxylic Acid

The intermediate aldehyde, 3,3-dimethylbutanal, is then rapidly oxidized to the final metabolite, this compound. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) , a superfamily of enzymes that also primarily use NAD+ as a cofactor.[6]

The liver is the primary site for this metabolic conversion due to the high expression of both ADH and ALDH isozymes.[7] While specific isozymes of mouse ADH and ALDH responsible for DMB metabolism have not been definitively identified, the broad substrate specificity of these enzyme families makes them the likely candidates for this biotransformation.[2][3]

Metabolic conversion of 3,3-dimethyl-1-butanol to this compound.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data detailing the in vivo concentrations of 3,3-dimethyl-1-butanol and its metabolite, this compound, following oral administration in animal models. The primary study identifying this metabolic conversion focused on the qualitative identification and the subsequent biological activity of the metabolite rather than on pharmacokinetic profiling.[3][4]

To facilitate future research in this area, the following table outlines the key quantitative parameters that should be determined to characterize the pharmacokinetics of DMB and the formation of DMBut.

| Parameter | Description | Recommended Matrix |

| Cmax (DMB & DMBut) | Maximum observed plasma concentration | Plasma/Serum |

| Tmax (DMB & DMBut) | Time to reach maximum plasma concentration | Plasma/Serum |

| AUC (DMB & DMBut) | Area under the plasma concentration-time curve | Plasma/Serum |

| Half-life (t1/2) (DMB & DMBut) | Time required for the plasma concentration to decrease by half | Plasma/Serum |

| Tissue Distribution | Concentration of DMB and DMBut in various tissues (e.g., liver, kidney, brain) | Tissues |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of 3,3-dimethyl-1-butanol and this compound from biological samples. These methods are based on established techniques for the analysis of volatile and semi-volatile organic compounds.

Protocol 1: Extraction of DMB and DMBut from Serum/Plasma

This protocol describes a liquid-liquid extraction (LLE) method suitable for the recovery of both the alcohol and the carboxylic acid metabolite from serum or plasma samples prior to GC-MS analysis.

Materials:

-

Serum or plasma samples

-

Internal standards (e.g., deuterated DMB and DMBut)

-

Hydrochloric acid (HCl), 3N

-

Hexane (B92381) (GC grade)

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts

Procedure:

-

Thaw serum/plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of serum/plasma.

-

Spike the sample with an appropriate amount of internal standard solution.

-

Add 20 µL of 3N HCl to acidify the sample. Vortex briefly.

-

Add 500 µL of hexane to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper hexane layer to a clean GC vial with an insert.

-

Cap the vial immediately and proceed with GC-MS analysis.

Liquid-liquid extraction workflow for serum/plasma samples.

Protocol 2: GC-MS Analysis of DMB and DMBut

This protocol outlines a general GC-MS method for the analysis of the extracted and derivatized samples. Derivatization is necessary to improve the chromatographic properties of the polar alcohol and carboxylic acid. Silylation is a common and effective derivatization technique for these functional groups.

Materials:

-

Extracted sample in hexane (from Protocol 4.1)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a non-polar capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization: a. Evaporate the hexane extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of the silylating agent (BSTFA + 1% TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-400

-

Data Analysis:

-

Identify the trimethylsilyl (B98337) (TMS) derivatives of DMB and DMBut based on their retention times and mass spectra.

-

Quantify the analytes by creating a calibration curve using the peak area ratios of the analytes to their respective internal standards.

Conclusion

The discovery of this compound as a host-derived metabolite of 3,3-dimethyl-1-butanol represents a significant advancement in understanding the biological activity of this compound. The presumed metabolic pathway involving alcohol and aldehyde dehydrogenases provides a clear direction for future mechanistic studies. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the in vivo conversion of DMB to DMBut, which is crucial for elucidating the pharmacokinetic and pharmacodynamic properties of both the parent compound and its metabolite. Further research is warranted to identify the specific ADH and ALDH isozymes responsible for this biotransformation and to fully characterize the physiological effects of DMBut.

References

- 1. pnas.org [pnas.org]

- 2. The First Mammalian Aldehyde Oxidase Crystal Structure: INSIGHTS INTO SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of mouse class II alcohol dehydrogenase reveal determinants of substrate specificity and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Initiation of 3,3-dimethyl-1-butanol at midlife prevents endothelial dysfunction and attenuates in vivo aortic stiffening with ageing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Molecular Orbitals of 3,3-Dimethylbutanoate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular orbitals of 3,3-dimethylbutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the fundamental principles of molecular orbital theory, details the prevalent computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, and discusses the significance of basis sets in achieving accurate theoretical predictions. Furthermore, it presents a structured computational workflow, summarizes expected quantitative data in tabular format, and provides an overview of experimental protocols that can be used to validate theoretical findings.

Introduction to Molecular Orbitals and Their Significance

Molecular orbitals (MOs) are mathematical functions that describe the wave-like behavior of an electron in a molecule. These orbitals are fundamental to understanding a molecule's electronic structure and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a critical parameter in determining a molecule's chemical reactivity, kinetic stability, and optical properties. In the context of drug development, understanding the molecular orbitals of a compound like this compound can provide insights into its potential interactions with biological targets.

Theoretical and Computational Methodologies

The calculation of molecular orbitals is rooted in quantum mechanics, with several computational methods available to approximate the solutions to the Schrödinger equation for a multi-electron system.

2.1. Hartree-Fock (HF) Method: The Hartree-Fock method is an ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation to some extent. While computationally less intensive than more advanced methods, it provides a good qualitative picture of the molecular orbitals.[1]

2.2. Density Functional Theory (DFT): Density Functional Theory has become a widely used method in computational chemistry due to its balance of accuracy and computational cost.[2][3] DFT calculates the electronic structure by determining the electron density rather than the complex many-electron wavefunction.[4] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[5]

2.3. Basis Sets: Both HF and DFT methods require the use of basis sets, which are sets of mathematical functions used to build the molecular orbitals.[4] The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require more computational resources.[6] Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization (d,p) and diffuse (++) functions is often crucial for an accurate description of the electronic distribution, especially in molecules containing heteroatoms.[6]

Computational Workflow for this compound

A systematic computational approach is necessary to obtain reliable theoretical data for the molecular orbitals of this compound. The following workflow outlines the key steps involved.

References

- 1. casfaculty.fiu.edu [casfaculty.fiu.edu]

- 2. Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study | Deep Science Publishing [deepscienceresearch.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Ethyl 3,3-Dimethylbutanoate via Fischer Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl 3,3-dimethylbutanoate, a valuable ester intermediate in organic synthesis, through the Fischer esterification of 3,3-dimethylbutanoic acid and ethanol (B145695). The procedure details the use of a strong acid catalyst, reaction conditions, and a complete work-up and purification process. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[1][2] The reaction is generally heated to reflux to increase the reaction rate.[3] This application note describes a detailed protocol for the synthesis of ethyl this compound from 3,3-dimethylbutanoic acid and ethanol using concentrated sulfuric acid as the catalyst.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3,3-Dimethylbutanoic Acid | 1.0 molar equivalent |

| Ethanol | 5.0 molar equivalents |

| Catalyst | |

| Concentrated Sulfuric Acid | 0.1 molar equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-85 °C) |

| Reaction Time | 2 hours |

| Work-up and Purification | |

| Extraction Solvent | Diethyl ether |

| Neutralizing Agent | Saturated Sodium Bicarbonate Solution |

| Drying Agent | Anhydrous Sodium Sulfate |

| Purification Method | Distillation |

| Expected Yield | |

| Theoretical Yield | Calculated based on the limiting reagent |

| Typical Actual Yield | 75-85% |

Experimental Protocol

Materials:

-

3,3-Dimethylbutanoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3,3-dimethylbutanoic acid (1.0 mol equiv.) and absolute ethanol (5.0 mol equiv.).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1 mol equiv.). Caution: The addition of sulfuric acid is exothermic and should be done slowly to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2 hours. The reaction temperature should be maintained around the boiling point of ethanol (approximately 80-85 °C).[4]

-

Cooling and Quenching: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Once cool, carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers in the separatory funnel.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.[3] Continue washing until no more gas evolution (CO2) is observed.

-

Final Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.

-

Purification: Purify the crude ethyl this compound by distillation to obtain the final product. Collect the fraction boiling at the expected boiling point of ethyl this compound.

Experimental Workflow Diagram

Caption: Fischer Esterification Workflow for Ethyl this compound Synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

-

The reaction mixture will be hot during reflux. Use appropriate handling procedures.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science [docbrown.info]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Quantification of 3,3-Dimethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3,3-Dimethylbutanoate, an ester of 3,3-dimethylbutanoic acid, is a compound of interest in various fields, including metabolomics and drug development. Accurate quantification of this and other short-chain fatty acid (SCFA) esters is crucial for understanding biological processes and for the quality control of pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[1] However, the analysis of short-chain fatty acids and their esters can be challenging due to their high volatility and polarity.[2][3] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Challenges in Analysis

The primary challenges in the GC-MS analysis of short-chain fatty acids and their esters include:

-

Volatility: Low molecular weight SCFAs are highly volatile, which can lead to sample loss during preparation.[4]

-

Polarity: The polar nature of these compounds can result in poor chromatographic peak shape and interaction with the GC column.[2]

-

Matrix Effects: Biological samples are complex, and matrix components can interfere with the analysis.[5]

To overcome these challenges, derivatization is often employed to convert the analytes into less polar and more volatile derivatives, improving chromatographic separation and detection.[2][3]

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to data analysis.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances. A common technique is liquid-liquid extraction (LLE).[1]

-

Reagents and Materials:

-

Protocol:

-

To a known volume or weight of the sample, add a precise amount of the internal standard solution.

-

Add the organic extraction solvent in a suitable ratio (e.g., 1:1 v/v).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean glass vial.

-

The extract is now ready for derivatization or direct GC-MS analysis if the analyte is already in its ester form.

-

2. Derivatization (if starting from 3,3-dimethylbutanoic acid)

If the target analyte is the parent acid, derivatization to its methyl ester (this compound) is necessary. Esterification is a common derivatization method.[1][2]

-

Reagents and Materials:

-

Dried sample extract containing 3,3-dimethylbutanoic acid

-

Esterification agent (e.g., Methanolic HCl or BF3-Methanol)

-

Reaction vial with a screw cap

-

Heating block or water bath

-

-

Protocol:

-

Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

-

Add the esterification reagent to the dried residue.

-

Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

-

After cooling to room temperature, the reaction is typically quenched, and the resulting ester is extracted into an organic solvent like hexane.[7]

-

3. GC-MS Instrumental Analysis

The derivatized or extracted sample is then analyzed by GC-MS.

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with an autosampler.

-

Mass Spectrometer (MS) detector.

-

-

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms or equivalent), is often suitable.[8]

-

Injection Mode: Splitless injection is commonly used for trace analysis to maximize the amount of analyte reaching the column.[9]

-

Injector Temperature: Typically set around 250°C.[5]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[7]

-

Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) can be utilized. Full scan mode (e.g., m/z 40-300) is used for qualitative identification, while SIM mode, monitoring characteristic ions of this compound (e.g., m/z 57 and 74), provides higher sensitivity and selectivity for quantification.[7][10]

-

Temperatures: Transfer line at ~280°C and ion source at ~230°C.[7]

-

-

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration and validation data.

Table 1: Calibration Curve for this compound Quantification

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.05 |

| 0.5 | 0.24 |

| 1.0 | 0.51 |

| 5.0 | 2.55 |

| 10.0 | 5.02 |

| Linearity (r²) | > 0.99 |

Table 2: Method Validation Parameters

| Parameter | Typical Performance Metric | Reference |

| Linearity (r²) | > 0.99 | [7] |